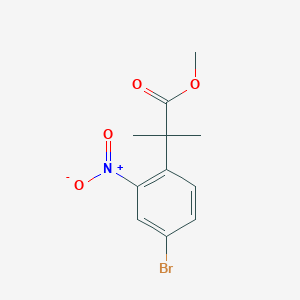
Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate is an organic compound characterized by its bromine and nitro functional groups attached to a phenyl ring, which is further connected to a methylated propanoate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The synthesis of this compound typically involves the bromination of 2-methylpropionic acid followed by nitration. The bromination step requires a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (III) bromide (FeBr3).
Esterification: The nitro-substituted bromobenzene derivative is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and safety. The reaction conditions are optimized to minimize by-products and maximize yield. The use of automated systems and real-time monitoring helps maintain consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine, resulting in different chemical properties.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoic acid.
Reduction: Reduction of the nitro group can yield Methyl 2-(4-bromo-2-aminophenyl)-2-methylpropanoate.
Substitution: Substitution of the bromine atom can produce Methyl 2-(4-hydroxy-2-nitrophenyl)-2-methylpropanoate or Methyl 2-(4-aminophenyl)-2-methylpropanoate.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis pathways. Biology: Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate exerts its effects involves its interaction with biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The bromine atom can also participate in electrophilic substitution reactions, affecting various molecular pathways.
相似化合物的比较
Methyl 2-(4-bromo-2-nitrophenyl)acetate: This compound differs by having an acetate group instead of a propanoate group.
Methyl (4-bromo-2-nitrophenyl)acetate: Similar to the above, but with a different molecular structure.
Methyl (4-bromo-2-nitrophenyl)(dimethoxyphosphoryl)acetate: This compound contains a dimethoxyphosphoryl group in addition to the bromo and nitro groups.
属性
IUPAC Name |
methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-11(2,10(14)17-3)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWMFVPZMFMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
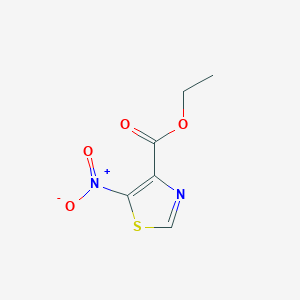
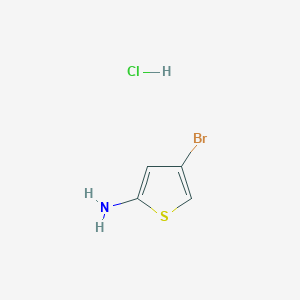
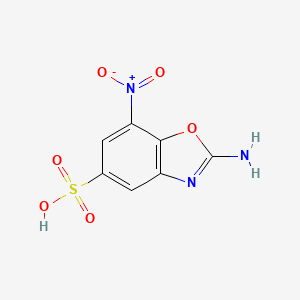
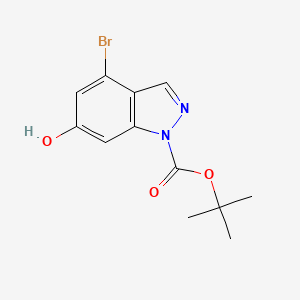
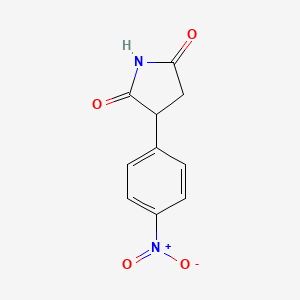

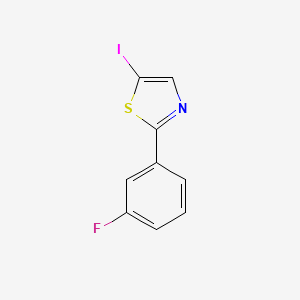
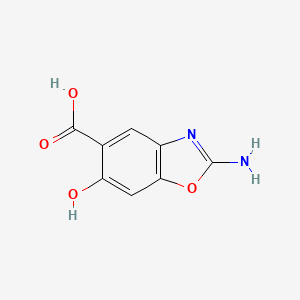
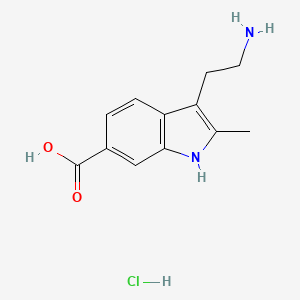
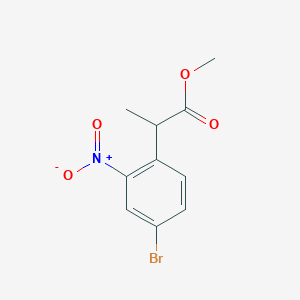
![tert-Butyl{3-[(methylsulfonyl)amino]benzyl}carbamate](/img/structure/B8127421.png)
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B8127427.png)
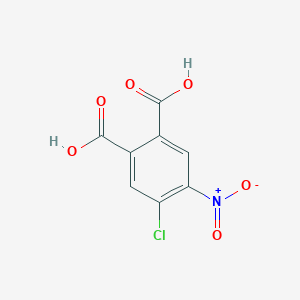
![tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate](/img/structure/B8127444.png)
